molecular formula C10H13NO3 B2383397 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid CAS No. 2222511-79-5

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid

Cat. No.: B2383397
CAS No.: 2222511-79-5
M. Wt: 195.218
InChI Key: SICDQEMGNLBKTI-UHFFFAOYSA-N
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Description

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid (C₁₀H₁₃NO₃; MW: 195.21 g/mol) is a pyridine derivative featuring a carboxylic acid group at position 3, a methoxy (-OCH₃) substituent at position 2, and methyl (-CH₃) groups at positions 4, 5, and 6 . Its structural complexity arises from the electron-donating methoxy and methyl groups, which influence its electronic distribution, solubility, and reactivity. The compound has been discontinued by commercial suppliers, limiting its current availability for research .

Properties

IUPAC Name

2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-6(2)8(10(12)13)9(14-4)11-7(5)3/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICDQEMGNLBKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring.

    Methylation: Addition of methyl groups at the 4, 5, and 6 positions.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The carboxylic acid group plays a crucial role in its solubility and transport within biological systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include pyridine- and pyrimidine-based carboxylic acids with variations in substituent type, position, and electronic effects. Below is a comparative table:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid C₁₀H₁₃NO₃ 195.21 2-OCH₃, 4,5,6-CH₃ Pyridine, Carboxylic Acid
2,5,6-Trimethylpyridine-3-carboxylic acid C₉H₁₁NO₂ 165.19 2,5,6-CH₃ Pyridine, Carboxylic Acid
3,6-Dichloropyridine-2-carboxylic acid C₆H₃Cl₂NO₂ 192.00 3,6-Cl Pyridine, Carboxylic Acid
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ 191.11 4-CF₃ Pyridine, Carboxylic Acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 2-Cl, 6-CH₃ (pyrimidine ring) Pyrimidine, Carboxylic Acid

Key Observations :

  • The target compound has the highest molecular weight due to its four substituents (one methoxy and three methyl groups).
  • Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) differ in ring structure (two nitrogen atoms vs.
  • Electron-withdrawing groups (e.g., Cl in 3,6-dichloropyridine-2-carboxylic acid, CF₃ in 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) enhance the acidity of the carboxylic acid group compared to the electron-donating methoxy and methyl groups in the target compound .

Substituent Effects on Chemical Properties

  • Acidity : Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which may increase the pKa of the carboxylic acid group in the target compound compared to analogs with electron-withdrawing substituents (e.g., Cl, CF₃). For example, 3,6-dichloropyridine-2-carboxylic acid likely exhibits stronger acidity due to the inductive effects of chlorine .
  • Steric Effects : The ortho-methoxy group (position 2) may introduce steric hindrance, affecting reactivity in esterification or metal-coordination reactions .

Biological Activity

2-Methoxy-4,5,6-trimethylpyridine-3-carboxylic acid (MTPCA) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

MTPCA has the molecular formula C10H13NO3 and a molecular weight of approximately 195.22 g/mol. Its structure features a pyridine ring with a methoxy group and three methyl groups, along with a carboxylic acid functional group at the 3-position. This unique configuration contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
Functional GroupsMethoxy, Carboxylic Acid

Antimicrobial Properties

Research indicates that MTPCA exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

MTPCA has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, in a study involving breast cancer cell lines, MTPCA treatment resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

The biological activity of MTPCA is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : MTPCA may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.
  • Receptor Interaction : The compound can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Case Studies

  • Antibacterial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that MTPCA inhibited the growth of multidrug-resistant E. coli strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an alternative treatment for resistant infections.
  • Anticancer Research : In a controlled experiment on human breast cancer cells (MCF-7), MTPCA was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Applications in Medicinal Chemistry

MTPCA is being explored as a lead compound in drug development due to its diverse biological activities. Its ability to act as an enzyme inhibitor makes it a candidate for further modifications aimed at enhancing potency and selectivity against specific targets.

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